Almokalant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

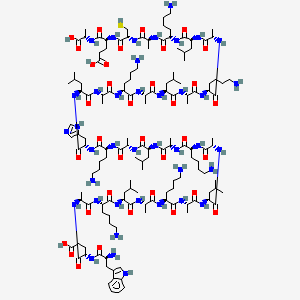

Formule moléculaire |

C144H248N40O35S |

|---|---|

Poids moléculaire |

3131.8 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

Clé InChI |

HIRASVAJSLACPX-HDEIQLLVSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Almokalant on the hERG Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent Class III antiarrhythmic agent that selectively blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for the repolarization phase of the cardiac action potential, and its inhibition can lead to QT interval prolongation, a major risk factor for life-threatening arrhythmias such as Torsades de Pointes (TdP). A thorough understanding of the mechanism by which this compound interacts with the hERG channel is therefore crucial for assessing its therapeutic potential and safety profile. This guide provides a comprehensive overview of the mechanism of action of this compound on the hERG channel, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-hERG Interaction

The interaction of this compound with the hERG channel has been characterized by its high potency and specific electrophysiological effects. The following tables summarize the key quantitative parameters of this interaction.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 50 nM | Rabbit Ventricular Myocytes | [Carmeliet, 1993] |

| Hill Coefficient | 1.76 | Rabbit Ventricular Myocytes | [Carmeliet, 1993] |

| Table 1: Potency of this compound on the native hERG equivalent current (IKr). |

| Parameter | Description | Observation with this compound | Reference |

| Use-Dependence | Increased block with higher stimulation frequency | This compound demonstrates use-dependent block of the delayed rectifier K+ current. | [Carmeliet, 1993] |

| Open-Channel Block | Preferential binding to the open state of the channel | This compound primarily blocks the open hERG channel. | [Carmeliet, 1993] |

| Recovery from Block | Rate at which the drug unbinds from the channel | Recovery from this compound block is slow, especially at negative membrane potentials, consistent with drug trapping. | [Carmeliet, 1993] |

| Time Constant of Block (at 0 mV) | Rate of block development at a depolarized potential | 1.07 seconds | [Carmeliet, 1993] |

| Time Constant of Recovery (at -50 mV) | Rate of unblocking at a repolarized potential | ~10 seconds | [Carmeliet, 1993] |

| Table 2: Kinetic and State-Dependent Properties of this compound Block on the hERG Channel. |

Experimental Protocols

The characterization of this compound's effects on the hERG channel relies on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of drugs on ion channels.

-

Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human hERG channel are commonly used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a 5% CO2 incubator.

-

Dissociation: Prior to recording, cells are dissociated into a single-cell suspension using a non-enzymatic solution.

-

-

Recording Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope are required.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Sealing: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Data Acquisition: Currents are typically filtered at 1-2 kHz and sampled at 5-10 kHz. Series resistance is compensated to minimize voltage errors.

-

Voltage-Clamp Protocols

Specific voltage protocols are applied to the cell to study the state-dependent block of the hERG channel by this compound.

-

Protocol for Determining IC50:

-

Hold the cell at a resting membrane potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV to elicit a large tail current, which reflects the population of channels that were open during the preceding depolarization.

-

The peak tail current is measured before and after the application of various concentrations of this compound to determine the concentration-response curve and calculate the IC50 value.

-

-

Protocol for Assessing Use-Dependence:

-

A train of depolarizing pulses (e.g., to 0 mV for 500 ms) is applied at different frequencies (e.g., 0.5 Hz and 2 Hz).

-

The progressive decrease in the peak tail current during the pulse train indicates the degree of use-dependent block.

-

Visualizing the Mechanism of Action

hERG Channel Gating and this compound Block

The following diagram illustrates the different conformational states of the hERG channel and the proposed state-dependent binding of this compound.

Caption: State-dependent binding of this compound to the hERG channel.

Proposed Binding Site of this compound in the hERG Channel Pore

Based on mutagenesis studies of other high-affinity hERG blockers, this compound is thought to bind within the central cavity of the channel pore. The aromatic residues Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix of two of the four channel subunits are critical for high-affinity binding.

Caption: Key residues in the hERG pore for high-affinity blocker binding.

Experimental Workflow for Assessing hERG Channel Block

The following flowchart outlines the typical experimental workflow for evaluating the effect of a compound like this compound on the hERG channel.

Caption: Workflow for hERG channel electrophysiology experiments.

Conclusion

An In-depth Technical Guide to the Enantiomers of Almokalant and their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Almokalant (B1665250) is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration, a key mechanism for treating certain cardiac arrhythmias. While this compound has been studied as a racemic mixture, a comprehensive understanding of the distinct pharmacological properties of its individual enantiomers is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known pharmacological effects of racemic this compound, outlines the necessary experimental protocols to characterize its enantiomers, and presents visualizations of its mechanism of action and the requisite experimental workflows. Despite a thorough review of existing literature, specific quantitative data comparing the pharmacological activity of the (S)- and (R)-enantiomers of this compound remains largely unavailable in the public domain, highlighting a significant knowledge gap and an opportunity for future research.

Pharmacological Profile of Racemic this compound

This compound, as a racemate, has been demonstrated to be a selective IKr blocker. Its primary effect is the prolongation of cardiac repolarization, which is reflected in an increased action potential duration (APD) and a prolongation of the QT interval on an electrocardiogram.[1] The following table summarizes the available quantitative data for racemic this compound.

| Parameter | Value | Species/System | Reference |

| Electrophysiology | |||

| ↑ APD90 | 20% increase from baseline at 100 bpm | Human Volunteers | [1] |

| ↑ APD90 | 19% increase from baseline at 120 bpm | Human Volunteers | [1] |

| ↑ QT Interval | 24% increase at 100 bpm | Human Volunteers | [1] |

| ↑ QT Interval | 30% increase at 120 bpm | Human Volunteers | [1] |

| ↑ Atrial ERP | 18% increase at 100 bpm | Human Volunteers | [1] |

| ↑ Right Ventricular ERP | 16% increase at 100 and 120 bpm | Human Volunteers | [1] |

| Pharmacokinetics | |||

| Elimination Half-life | 2.4 ± 0.1 hours | Humans | [2] |

| Clearance | 11 ± 1 ml/min/kg | Humans | [2] |

| Clinical Effects | |||

| Conversion of Atrial Fibrillation/Flutter | 32% conversion rate | Human Patients | [3] |

| Time to Conversion | 3.5 ± 2.2 hours | Human Patients | [3] |

APD90: Action Potential Duration at 90% repolarization; ERP: Effective Refractory Period.

Mechanism of Action: IKr Channel Blockade

This compound exerts its antiarrhythmic effect by directly blocking the pore of the hERG potassium channel, which is responsible for the IKr current. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the action potential duration and the effective refractory period of cardiac myocytes. This increased refractory period can terminate and prevent re-entrant arrhythmias.

References

An In-depth Technical Guide to the Use-Dependency of Almokalant in hERG Channel Blockade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1] Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP).[1] Almokalant (B1665250), a potent Class III antiarrhythmic agent, is a well-characterized hERG channel blocker that exhibits profound use-dependency. This guide provides a detailed examination of the mechanisms, quantitative kinetics, and experimental protocols related to this compound's interaction with the hERG channel, focusing on its state-dependent binding and trapping, which are the molecular bases for its use-dependent effects.

The hERG Channel Gating and Drug Interaction

The hERG channel cycles through several conformational states in response to changes in membrane potential: resting (closed), open (activated), and inactivated.[2] At negative resting potentials, the channel is in a closed state. Upon depolarization, it transitions to an open state, allowing K+ efflux, before rapidly entering a non-conducting inactivated state. Repolarization causes the channel to recover from inactivation and return to the closed state.[2]

Use-dependent hERG blockers, like this compound, exhibit different affinities for these states. This compound preferentially binds to the open and/or inactivated states of the channel, meaning that the channel must be activated by depolarization for the drug to exert its blocking effect.[3] This preferential binding is the cornerstone of its use-dependent nature; the more frequently the channel opens, the greater the cumulative block.

Signaling Pathway: hERG Channel Gating and State-Dependent Block

The following diagram illustrates the gating process of the hERG channel and the preferential binding of this compound to the open/inactivated states, leading to the "trapped" state.

Caption: State transitions of the hERG channel and this compound's preferential binding and trapping mechanism.

Quantitative Analysis of this compound's Use-Dependent Block

The use-dependent block by this compound is quantifiable through its potency (IC50) under different conditions and its binding/unbinding kinetics. The phenomenon of "trapping," where the drug remains bound within the channel's inner vestibule after the activation gate closes, results in very slow recovery from block at resting potentials.[3][4]

Table 1: Potency and Kinetics of this compound Block on IKr/hERG

| Parameter | Value | Conditions | Cell Type | Reference |

| IC50 | 50 nM (5 x 10-8 M) | 2-second voltage clamps to +20 mV | Rabbit Ventricular Myocytes | [3] |

| Hill Coefficient | 1.76 | 2-second voltage clamps to +20 mV | Rabbit Ventricular Myocytes | [3] |

| Time Constant of Block (τon) | 1.07 seconds | At 0 mV | Rabbit Ventricular Myocytes | [3] |

| Recovery Time Constant (τoff) | ~10 seconds | At -50 mV | Rabbit Ventricular Myocytes | [3] |

| Recovery from Block | Practically absent | At -75 mV | Rabbit Ventricular Myocytes | [3] |

Note: The data indicates that recovery from block is highly voltage-dependent. The near-absence of recovery at more negative potentials is strong evidence for the trapping mechanism.

Experimental Protocols for Assessing Use-Dependency

Whole-cell patch-clamp electrophysiology is the gold standard for investigating the use-dependent properties of hERG channel blockers.[5] Experiments are typically performed on cell lines stably expressing hERG channels, such as HEK 293 or CHO cells.

General Experimental Setup

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with hERG cDNA.

-

Technique: Whole-cell patch-clamp.

-

Temperature: Room temperature (e.g., 21-23°C) or physiological temperature (e.g., 35-37°C). Note that kinetics are temperature-dependent.

-

Solutions: Standard extracellular and intracellular solutions designed to isolate IhERG.

-

Data Acquisition: Data is typically filtered at 2 kHz and digitized at 5 kHz. Series resistance compensation is recommended.

Voltage Protocol to Demonstrate Use-Dependency

This protocol is designed to measure the cumulative block of hERG channels during repetitive stimulation (a pulse train).

-

Holding Potential: Maintain the cell at a negative holding potential (e.g., -80 mV) where channels are in the resting state.

-

Pulse Train: Apply a series of depolarizing pulses (e.g., to +20 mV for 500 ms (B15284909) to 2 s) at a specific frequency (e.g., 0.5 Hz, 1 Hz, 2 Hz).

-

Repolarization Step: Following each depolarizing pulse, repolarize the membrane to a negative potential (e.g., -50 mV) to measure the hERG tail current. The peak amplitude of this tail current is proportional to the number of non-blocked channels that were open during the preceding depolarization.

-

Analysis: Plot the peak tail current amplitude against the pulse number. In the presence of a use-dependent blocker like this compound, the tail current amplitude will progressively decrease with each pulse until a steady-state block is achieved.

Workflow Diagram: Assessing Use-Dependent hERG Block

Caption: Experimental workflow for evaluating the use-dependency of a hERG channel blocker.

Mechanism of this compound Trapping and Use-Dependent Unblock

The defining characteristic of this compound's interaction with hERG is trapping. Once this compound binds to the open channel, subsequent repolarization closes the activation gate, physically trapping the drug molecule within the inner pore cavity.[3][6] This prevents the drug from dissociating from its binding site, leading to extremely slow recovery from block as long as the channel remains closed.[3]

Recovery from block, therefore, also becomes use-dependent. The channel must reopen upon subsequent depolarization for the trapped drug to have a pathway to exit the pore. This phenomenon is termed "use-dependent unblock" and can be observed during washout experiments where repetitive stimulation accelerates the recovery of the current compared to periods of rest.[3]

Logical Diagram: Trapping and Unblocking

Caption: Logical flow of this compound binding, trapping upon repolarization, and use-dependent unblocking.

Conclusion for Drug Development Professionals

The profound use-dependency and trapping mechanism of this compound have significant implications for cardiac safety assessment. Standard screening protocols using low-frequency stimulation may underestimate the blocking potency of such compounds at physiological heart rates. It is crucial to employ voltage protocols that incorporate varying stimulation frequencies to fully characterize the kinetic properties and potential proarrhythmic risk of drugs that interact with the hERG channel. Understanding the state-dependent binding and trapping provides a more complete safety profile than relying on a single IC50 value, enabling more informed decision-making in drug development.[7]

References

- 1. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trapping of a methanesulfonanilide by closure of the HERG potassium channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hERG inhibitors with similar potency but different binding kinetics do not pose the same proarrhythmic risk: implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Voltage-Dependent Block of IKr by Almokalant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the voltage-dependent blocking characteristics of Almokalant (B1665250) on the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG (human Ether-à-go-go-Related Gene) potassium channel. The information presented is collated from seminal research in the field to support further investigation and drug development efforts.

Introduction

This compound is a potent Class III antiarrhythmic agent known for its selective blockade of the IKr current. This action prolongs the cardiac action potential duration, a key mechanism in the management of certain cardiac arrhythmias. However, the efficacy and safety of this compound are intrinsically linked to its complex, voltage-dependent interaction with the IKr channel. Understanding the kinetics and state-dependence of this block is crucial for predicting its clinical effects and proarrhythmic potential. This guide details the experimental methodologies used to characterize this interaction and presents the quantitative data derived from these studies.

Mechanism of Action: A State-Dependent Interaction

This compound's primary mechanism of action is the blockade of the IKr channel, a process that is highly dependent on the conformational state of the channel. The block is characterized by:

-

Open-Channel Block: this compound preferentially binds to and blocks the IKr channel when it is in the open state. This leads to a use-dependent or frequency-dependent block, where the degree of inhibition increases with more frequent channel opening (i.e., at higher heart rates).

-

Drug Trapping: Following the block of the open channel, closure of the channel's activation gate "traps" the this compound molecule within the pore. This trapping phenomenon significantly slows the recovery from block at negative membrane potentials, contributing to the drug's sustained effect.

-

Voltage-Dependent Unblock: The unblocking of the channel is also voltage-dependent, with recovery from block being more rapid at more depolarized potentials.

In addition to its blocking effect, this compound has been observed to shift the activation curve of IKr in the hyperpolarizing direction, a stimulatory effect that is separate from its primary inhibitory action.[1][2]

Signaling Pathway of this compound's Interaction with the IKr Channel

The following diagram illustrates the proposed mechanism of the state-dependent block of the IKr channel by this compound.

Caption: State-dependent block of the IKr channel by this compound.

Experimental Protocols

The following sections detail the methodologies employed to investigate the voltage-dependent block of IKr by this compound. The primary technique described is the two-suction pipette voltage-clamp method applied to isolated rabbit ventricular myocytes.[1][2]

Cell Preparation

Single ventricular myocytes were isolated from rabbit hearts by enzymatic dissociation. This procedure typically involves perfusion of the heart with a calcium-free solution followed by an enzyme-containing solution (e.g., collagenase) to break down the extracellular matrix and separate individual cells.

Electrophysiological Recording

-

Electrodes: The suction pipettes are filled with an internal solution and used to establish a gigaohm seal with the cell membrane, allowing for whole-cell voltage clamping.

-

Temperature: Experiments were conducted at 37°C.

Solutions

| Solution Type | Components | Concentrations (mmol/L) |

| Tyrode's Solution (Superfusate) | NaCl | 135 |

| KCl | 5.4 | |

| MgCl₂ | 1 | |

| CaCl₂ | 1.8 | |

| HEPES | 5 | |

| Glucose | 5 | |

| pH adjusted to 7.4 with NaOH | ||

| Internal Solution (Pipette) | K-aspartate | 120 |

| KCl | 25 | |

| Mg-ATP | 4 | |

| EGTA | 5 | |

| HEPES | 5 | |

| pH adjusted to 7.2 with KOH |

Nisoldipine (0.2 µmol/L) was added to the Tyrode's solution to block the L-type Ca²⁺ current.[2]

Voltage-Clamp Protocols

Specific voltage-clamp protocols were designed to investigate different aspects of the IKr block by this compound.

-

Holding Potential: -50 mV.

-

Test Pulse: Depolarization to +20 mV for 2 seconds.

-

Repolarization: Return to -50 mV.

-

Frequency: Pulses were applied at a low frequency to allow for recovery from block between pulses.

-

Procedure: The amplitude of the tail current upon repolarization was measured at various concentrations of this compound to determine the IC₅₀.

-

Holding Potential: -50 mV.

-

Pulse Train: A series of depolarizing pulses to 0 mV for 200 ms, followed by repolarization to -50 mV for 200 ms.

-

Frequency: The train of pulses was applied at different frequencies (e.g., 0.5, 1, and 2 Hz).

-

Procedure: The progressive decrease in the tail current amplitude during the pulse train was measured to quantify the development of use-dependent block.

-

Holding Potential: -50 mV.

-

Conditioning Pulse: A long depolarizing pulse (e.g., to 0 mV for several seconds) to induce significant block.

-

Recovery Interval: The membrane was then held at various negative potentials (-50 mV, -75 mV) for increasing durations.

-

Test Pulse: A short depolarizing pulse was applied after the recovery interval to assess the extent of unblocking.

-

Procedure: The amplitude of the tail current after the test pulse was plotted against the duration of the recovery interval to determine the time constant of recovery from block.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's block of IKr.

Quantitative Data

The following tables summarize the key quantitative findings from the study of this compound's block of IKr.

Concentration-Dependent Block of IKr

| Parameter | Value | Conditions |

| IC₅₀ | 5 x 10⁻⁸ mol/L | 2-second voltage clamps to +20 mV |

| Hill Coefficient | 1.76 | 2-second voltage clamps to +20 mV |

| [Data from Carmeliet, 1993][1][2] |

Kinetics of IKr Block and Unblock by this compound

| Process | Membrane Potential | Time Constant (τ) |

| Block Development | 0 mV | 1.07 seconds |

| Recovery from Block | -50 mV | ~10 seconds |

| Recovery from Block | -75 mV | Practically absent |

| [Data from Carmeliet, 1993][1][2] |

Effect of this compound on IKr Activation

| Parameter | Effect of this compound |

| Activation Curve | Shifted in the hyperpolarizing direction by -5.9 mV |

| [Data from Carmeliet, 1993][2] |

Conclusion

The interaction of this compound with the IKr channel is a complex, multi-faceted process characterized by potent, use-dependent, and voltage-dependent block. The preferential binding to the open state and subsequent trapping within the closed channel are key determinants of its electrophysiological profile. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for understanding and further investigating the mechanisms of IKr channel modulation by this compound and other related compounds. This knowledge is essential for the rational design of safer and more effective antiarrhythmic drugs targeting the hERG channel.

References

Almokalant's Impact on Cardiac Action Potential Duration: A Cross-Species Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant is a potent Class III antiarrhythmic agent known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential duration (APD), a key mechanism for managing certain cardiac arrhythmias. However, the extent of this effect exhibits significant variability across different species, a critical consideration in preclinical drug development and translational research. This technical guide provides an in-depth analysis of the quantitative effects of this compound on cardiac APD in various species, details the experimental protocols used to elicit these findings, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the blockade of the IKr potassium channel, which is encoded by the hERG gene. This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays the efflux of potassium ions from the cardiomyocyte, thereby prolonging the duration of the action potential.

Figure 1: Simplified signaling pathway of this compound's action on the IKr channel and its effect on APD.

Quantitative Effects of this compound on Action Potential Duration

The following tables summarize the concentration-dependent effects of this compound on the action potential duration at 90% repolarization (APD90) in various cardiac tissues and species. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: this compound's Effect on APD90 in Rabbit Cardiac Preparations

| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |

| Ventricular Muscle | 0.1 | ~15 | [1] |

| 1.0 | ~40 | [1] | |

| Purkinje Fibers | 0.1 | ~30 | [1] |

| 1.0 | ~75 | [1] |

Table 2: this compound's Effect on APD90 in Canine Cardiac Preparations

| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |

| Ventricular Myocytes | 3.0 | EAD induced | [2] |

| Purkinje Fibers | Not specified | Concentration-dependent prolongation | [3] |

Table 3: this compound's Effect on APD90 in Human Ventricular Muscle

| Tissue Type | Concentration (µM) | APD90 Prolongation (%) | Reference |

| Ventricular Muscle | 0.1 | ~10 | [4] |

| 1.0 | ~25 | [4] |

Note: Data is approximated from published graphs where exact values were not provided in text.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Recording of Transmembrane Action Potentials from Isolated Cardiac Tissues

This protocol is fundamental for assessing the direct effects of compounds on the action potential characteristics of intact cardiac muscle.

References

- 1. Electrophysiological and inotropic effects of H 234/09 (this compound) in vitro: a comparison with two other novel IK blocking drugs, UK-68,798 (dofetilide) and E-4031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The canine Purkinje fiber: an in vitro model system for acquired long QT syndrome and drug-induced arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Almokalant: A Technical Guide to a Selective IKr Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2][3] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4] By inhibiting this channel, this compound prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), classifying it as a Class III antiarrhythmic agent.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, electrophysiological effects, pharmacokinetic properties, and detailed experimental protocols for its characterization.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | N/A |

| Molecular Formula | C18H28N2O3S | N/A |

| Molar Mass | 352.49 g/mol | N/A |

Mechanism of Action

This compound selectively binds to and blocks the pore of the hERG potassium channel, which is responsible for conducting the IKr current.[1] The IKr current plays a critical role in Phase 3 of the cardiac action potential, contributing to the repolarization of the ventricular myocytes.[6][7][8] By blocking the IKr current, this compound delays repolarization, leading to a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram (ECG).[5][9] This prolonged refractory period can help to terminate and prevent re-entrant arrhythmias.

Figure 1: Mechanism of action of this compound on the cardiac action potential.

Electrophysiological Effects

The primary electrophysiological effect of this compound is the concentration-dependent prolongation of the cardiac action potential duration. This is reflected in the prolongation of the QT interval on the surface ECG.

Quantitative Electrophysiological Data

| Parameter | Species | Model | Effect of this compound | Reference |

| Corrected QT (QTc) Interval | Human | Patients with myocardial infarction | Increased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015) with 4.5 mg IV infusion.[9] | [9] |

| Corrected QT (QTc) Interval | Human | Patients with chronic atrial tachyarrhythmias | Increased from 425 ± 30 ms to 487 ± 44 ms (p < 0.001) with a 6-hour infusion.[10] | [10] |

| QT Interval | Human | Patients with supraventricular tachycardias | Increased by 5% at 50 nmol/L and 10% at 100 nmol/L plasma concentration (p = 0.001).[11] | [11] |

| Monophasic Action Potential Duration (MAPD) | Human | Healthy volunteers | Increased by 20% at 100 beats/min and 19% at 120 beats/min at a mean plasma concentration of 116 nM.[5] | [5] |

| Atrial Rate | Human | Patients with atrial fibrillation/flutter | Decreased from 425 ± 78 to 284 ± 44 beats per minute (bpm) on ECG.[10] | [10] |

| Conversion of Atrial Tachyarrhythmias | Human | Patients with chronic atrial tachyarrhythmias | 32% conversion rate to sinus rhythm with a 6-hour infusion.[10][12] | [10][12] |

| Corrected QT (QTc) Time | Dog | Ischemic heart failure model | Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec with 0.35 µg/kg IV infusion.[13] | [13] |

Pharmacokinetics

This compound exhibits a biphasic decrease in plasma concentration following intravenous administration.

Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Elimination Half-life | 2.4 ± 0.1 hours | [9] |

| Clearance | 11 ± 1 ml/min/kg | [9] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for IKr (hERG) Channel Inhibition

This protocol is designed to measure the inhibitory effect of this compound on the IKr current in a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Materials:

-

HEK293 or CHO cells stably expressing the hERG channel

-

Patch clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH)

-

This compound stock solution (in DMSO) and serial dilutions in external solution

Procedure:

-

Cell Preparation: Culture hERG-expressing cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes.

-

-

Voltage Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.

-

-

Data Acquisition:

-

Record baseline IKr tail currents in the absence of this compound.

-

Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 3-5 minutes).

-

Record the IKr tail current at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each this compound concentration.

-

Normalize the current amplitude to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Figure 2: Workflow for whole-cell patch clamp electrophysiology.

Radioligand Binding Assay for IKr (hERG) Channel

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the hERG channel using a radiolabeled ligand (e.g., [3H]-dofetilide).

Materials:

-

Membrane preparations from cells expressing the hERG channel

-

Radiolabeled ligand (e.g., [3H]-dofetilide)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radiolabeled ligand, and membrane preparation.

-

Non-specific Binding: Assay buffer containing a high concentration of an unlabeled competitor (e.g., 10 µM astemizole), radiolabeled ligand, and membrane preparation.

-

Competition: Serial dilutions of this compound, radiolabeled ligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For the competition experiment, plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Figure 3: Workflow for radioligand binding assay.

In Vivo Electrophysiology in a Canine Model

This protocol outlines a method to assess the electrophysiological effects of this compound in an anesthetized dog model.

Materials:

-

Adult mongrel dogs

-

Anesthesia (e.g., pentobarbital)

-

ECG recording system

-

Intracardiac catheters for recording and stimulation

-

Programmable electrical stimulator

-

This compound for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Electrophysiological Study:

-

Position multipolar electrode catheters in the right atrium and right ventricle under fluoroscopic guidance.

-

Record baseline intracardiac electrograms and surface ECG.

-

Perform programmed electrical stimulation to measure baseline parameters such as sinus cycle length, atrioventricular (AV) nodal conduction, and ventricular effective refractory period (VERP).

-

-

Drug Administration:

-

Administer a bolus infusion of this compound (e.g., 0.35 µg/kg) followed by a continuous infusion to maintain a target plasma concentration.

-

-

Post-Drug Electrophysiological Study:

-

Repeat the electrophysiological measurements at set time points after this compound administration.

-

Continuously monitor the surface ECG for changes in QT interval and arrhythmias.

-

-

Data Analysis:

-

Compare the pre- and post-drug electrophysiological parameters.

-

Analyze the dose-dependent effects of this compound on QT interval, APD (if monophasic action potentials are recorded), and refractoriness.

-

Conclusion

This compound is a well-characterized selective IKr potassium channel blocker with clear Class III antiarrhythmic properties. Its ability to prolong the cardiac action potential and effective refractory period makes it an effective agent for the management of certain cardiac arrhythmias. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other IKr channel blockers in both preclinical and clinical research settings. However, as with other IKr blockers, the potential for proarrhythmic effects, such as Torsades de Pointes, necessitates careful dose selection and patient monitoring.[1][10]

References

- 1. New proposals for testing drugs with IKr-blocking activity to determine their teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teratogenicity by the hERG potassium channel blocking drug this compound: use of hypoxia marker gives evidence for a hypoxia-related mechanism mediated via embryonic arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teratogenic potential of this compound, dofetilide, and d-sotalol: drugs with potassium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of hERG K+ currents by antimalarial drugs in stably transfected HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]

- 7. partone.litfl.com [partone.litfl.com]

- 8. google.com [google.com]

- 9. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. Class III antiarrhythmic action and inotropy: effects of this compound in acute ischaemic heart failure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies of Almokalant's Interaction with the hERG Channel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its unintended block by a wide range of therapeutic compounds, including the class III antiarrhythmic agent Almokalant, can lead to acquired long QT syndrome (LQTS), a potentially fatal condition. Understanding the precise molecular determinants of this compound binding to the hERG channel is paramount for the development of safer pharmaceuticals. This technical guide provides an in-depth exploration of the key structural features and amino acid residues within the hERG channel that govern its interaction with this compound. We delve into the established experimental protocols used to investigate these interactions, present the available data, and visualize the underlying molecular mechanisms and experimental workflows.

Molecular Determinants of this compound Binding

The binding of this compound and other high-affinity blockers to the hERG channel is not a simple lock-and-key mechanism but rather a dynamic interaction influenced by the conformational state of the channel. The primary binding site is located within the central inner cavity of the channel pore, accessible to drugs from the intracellular side when the channel is in the open state.[1]

Several key amino acid residues have been identified as critical for the binding of a broad range of drugs, including methanesulfonanilides like this compound. These are primarily located in the S6 transmembrane domain and the pore helix.

Key Amino Acid Residues:

-

Aromatic Residues in the S6 Domain (Y652 and F656): Tyrosine 652 and Phenylalanine 656, located on the inner helix of the S6 segment, are considered the most critical determinants for high-affinity hERG channel blockers.[2] These aromatic residues are thought to interact with drug molecules through hydrophobic and π-π stacking interactions.[2] Mutation of these residues to alanine (B10760859) has been shown to dramatically reduce the binding affinity of many hERG blockers.[2]

-

Pore Helix Residues (T623, S624, and V625): Threonine 623, Serine 624, and Valine 625, situated at the base of the pore helix, also contribute to the drug-binding pocket. The polar nature of threonine and serine residues may allow for hydrogen bonding with certain drug molecules, further stabilizing the interaction.

State-Dependent Binding:

The affinity of this compound for the hERG channel is highly dependent on the channel's conformational state. It is widely accepted that this compound, like many other hERG blockers, preferentially binds to the open and/or inactivated states of the channel.[2] The channel must first open to allow the drug to access its binding site within the inner cavity. Once bound, the drug can become "trapped" within the pore when the channel deactivates, leading to a prolonged blockade.[1] The inactivation state, a non-conducting conformation that the channel enters upon prolonged depolarization, is also considered a high-affinity state for many blockers.[3]

Quantitative Data on this compound-hERG Interaction

A comprehensive search of the available scientific literature did not yield a complete set of IC50 values for this compound's binding to wild-type hERG and its key mutants (Y652A and F656A) in a single, directly comparable study. While the qualitative importance of these residues is well-established for many hERG blockers, specific quantitative data for this compound remains elusive in the public domain. The table below is presented as a template for such data, which would be crucial for a complete quantitative understanding of this compound's binding.

| Compound | Channel | IC50 (µM) | Fold Change vs. WT | Reference |

| This compound | Wild-Type hERG | Data not available | - | |

| This compound | Y652A hERG | Data not available | Data not available | |

| This compound | F656A hERG | Data not available | Data not available |

Researchers are encouraged to consult specialized databases or conduct direct experimental investigations to obtain these specific values.

Experimental Protocols

The investigation of the molecular determinants of drug-hERG interactions relies on a combination of molecular biology and electrophysiological techniques.

Site-Directed Mutagenesis

This technique is fundamental to identifying the specific amino acid residues involved in drug binding. By systematically replacing key residues with a neutral amino acid like alanine, researchers can assess the impact of that residue on the drug's binding affinity.

Detailed Methodology:

-

Plasmid Template Preparation: A plasmid vector containing the full-length cDNA of the wild-type hERG channel is used as the template.

-

Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of a single or multiple base mismatch that introduces the desired amino acid substitution (e.g., Tyrosine to Alanine at position 652). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) to amplify the entire plasmid containing the desired mutation. The PCR cycling parameters are typically:

-

Initial denaturation: 95°C for 1 minute.

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final extension: 68°C for 7 minutes.

-

-

Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for characterizing the functional effects of drugs on ion channels. It allows for the precise measurement of the ionic currents flowing through the hERG channels in the presence and absence of the test compound.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the plasmid DNA encoding either the wild-type or mutant hERG channels.

-

Electrophysiological Recording:

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Giga-seal Formation: A micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. A typical protocol involves:

-

Holding the membrane potential at -80 mV.

-

A depolarizing step to a potential between +20 mV and +60 mV for a duration sufficient to activate and inactivate the channels (e.g., 1-2 seconds).

-

A repolarizing step to a negative potential (e.g., -50 mV) to record the outward tail current, which is a measure of the number of channels that were open during the preceding depolarization.

-

-

Drug Application: The external solution containing a known concentration of this compound is perfused over the cell, and the effect on the hERG current is recorded. A range of concentrations is typically used to generate a concentration-response curve.

-

Data Analysis: The magnitude of the hERG current inhibition is quantified, and the IC50 value (the concentration of the drug that causes 50% inhibition of the current) is calculated by fitting the concentration-response data to the Hill equation.

Visualizations

This compound Binding to hERG Channel - A Conceptual Pathway

Caption: State-dependent binding of this compound to the hERG channel.

Experimental Workflow for Investigating this compound-hERG Interaction

References

The Early Development of Almokalant: A Technical Deep Dive for Researchers

An In-depth Technical Guide on the Core Preclinical and Clinical Research of Almokalant as a Class III Antiarrhythmic Agent

Executive Summary

This compound emerged from early research as a potent and selective Class III antiarrhythmic agent, primarily exerting its effect through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This action leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), underlying its antiarrhythmic potential. Extensive preclinical investigations in various animal models, including rabbit, guinea pig, and dog, demonstrated its dose-dependent effects on cardiac repolarization. Clinical studies further explored its efficacy in treating supraventricular arrhythmias. However, a significant proarrhythmic potential, manifesting as Torsades de Pointes (TdP), was also identified, a characteristic shared by many hERG-blocking agents. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols employed in its early evaluation.

Mechanism of Action: Selective hERG Channel Blockade

This compound's primary mechanism of action is the selective blockade of the hERG potassium channel, which is responsible for the IKr current critical for phase 3 repolarization of the cardiac action potential.[1][2][3] This blockade is use-dependent, meaning the channel is more susceptible to blockade in the open state.[4][5] this compound is believed to bind to a site within the inner cavity of the hERG channel, trapping the drug molecule as the channel closes.[1][2] This trapping contributes to its slow recovery from block.[4] The key amino acid residues Tyr652 and Phe656 in the S6 domain of the hERG channel are crucial for the binding of many high-affinity blockers, and it is likely that this compound interacts with these or nearby residues.

The inhibition of IKr by this compound leads to a delay in potassium efflux during repolarization, resulting in a prolongation of the action potential duration (APD) across various cardiac tissues.[4][6] This extended repolarization increases the effective refractory period (ERP) of cardiac myocytes, making them less susceptible to premature re-excitation and thereby interrupting re-entrant arrhythmia circuits.[7]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Electrophysiology and Proarrhythmia

| Parameter | Species/Model | Concentration/Dose | Result | Reference(s) |

| IC50 for IK Block | Rabbit Ventricular Myocytes | 5 x 10-8 M | Half-maximal block of the delayed rectifier K+ current for 2-second voltage clamps to +20 mV. | [4] |

| Action Potential Duration (APD) | Guinea Pig Ventricular Myocytes | 10-6 M | Significant reduction in the tail current (Itail) of the delayed rectifier K+ current (IK). | [1] |

| QTc Interval Prolongation | Anesthetized Dogs | 0.35 µg/kg (IV) | Increased from 9.5 ± 0.3 to 10.4 ± 0.5 msec. | [8] |

| Incidence of Torsades de Pointes (TdP) | Anesthetized Rabbits | 26 µg/kg (IV) | 20% | [7] |

| 88 µg/kg (IV) | 40% | [7] | ||

| 260 µg/kg (IV) | 33% | [7] |

Table 2: Clinical Electrophysiology and Efficacy in Supraventricular Tachycardia (SVT)

| Parameter | Patient Population | Plasma Concentration | Result | Reference(s) |

| QT Interval Increase during Tachycardia | 82 patients with AVRT or AVNRT | 50 nmol/L | 5% (p = 0.001) | [7] |

| 100 nmol/L | 10% (p = 0.001) | [7] | ||

| Incidence of Bundle Branch Block during Tachycardia | 20 nmol/L | 13% | [7] | |

| 50 nmol/L | 25% | [7] | ||

| 100 nmol/L | 50% | [7] | ||

| 150 nmol/L | 33% | [7] | ||

| Conversion Rate of Atrial Tachyarrhythmias | 100 patients with atrial fibrillation/flutter | Total dose of 25 ± 4 mg over 6 hours | 32% | [9] |

| Incidence of Torsades de Pointes (TdP) | 100 patients with atrial fibrillation/flutter | Total dose of 25 ± 4 mg over 6 hours | 4% | [9] |

| Corrected QT (QTc) Interval Increase | 9 post-myocardial infarction patients with ventricular arrhythmias | 4.5 mg (12.8 µmol) IV over 10 minutes | Increased from 445 ± 18 ms (B15284909) to 548 ± 53 ms (p = 0.0015) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the early research of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To characterize the effects of this compound on the delayed rectifier potassium current (IK) in isolated cardiac myocytes.

Cell Preparation:

-

Ventricular myocytes were isolated from rabbit or guinea pig hearts by enzymatic digestion, typically using collagenase and protease.[1][4]

Recording Technique:

-

The whole-cell configuration of the patch-clamp technique was used to record membrane currents.[1][4][11][12]

-

Glass micropipettes with a resistance of 1-3 MΩ were filled with an internal solution and used to form a high-resistance (gigaohm) seal with the cell membrane.

-

The membrane patch was then ruptured by gentle suction to allow electrical access to the cell interior.

Solutions:

-

Internal (Pipette) Solution (Typical): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 MgATP, adjusted to pH 7.2 with KOH.

-

External (Bath) Solution (Typical): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

Voltage-Clamp Protocol:

-

A common protocol to elicit and measure IK involved a holding potential of -40 mV or -50 mV.[1][4]

-

Depolarizing voltage steps of varying durations (e.g., 2 seconds) and potentials (e.g., to +20 mV) were applied to activate the channels.[4]

-

The tail current upon repolarization to a more negative potential (e.g., -40 mV) was often measured to assess the extent of channel block.

-

Use-dependency was investigated by applying trains of depolarizing pulses at different frequencies.[4][5]

In Vivo Proarrhythmia Assessment: Anesthetized Rabbit Model

Objective: To assess the proarrhythmic potential of this compound, specifically its ability to induce Torsades de Pointes (TdP).[7][13]

Animal Preparation:

-

Rabbits were anesthetized, commonly with a combination of agents such as chloralose (B1664795) or isoflurane.[7][14]

-

The animals were ventilated, and physiological parameters such as blood pressure and ECG were continuously monitored.

-

To increase susceptibility to TdP, animals were often pre-treated with an alpha-1 adrenoceptor agonist like methoxamine (B1676408) to induce bradycardia and enhance arrhythmogenic substrate.[13][15] In some models, atrioventricular block was created to induce bradycardia.[14]

Drug Administration and Dosing:

-

This compound was administered intravenously (IV) as a bolus or infusion at escalating doses.[7]

-

A typical dosing regimen involved administering doses such as 26, 88, and 260 µg/kg over 5 minutes with a 20-minute interval between doses.[7]

Data Acquisition and Analysis:

-

A continuous 12-lead ECG was recorded to monitor heart rate, QT interval, and the occurrence of arrhythmias.

-

The QT interval was corrected for heart rate (QTc) using a species-appropriate formula.

-

The incidence and duration of ventricular arrhythmias, including ventricular tachycardia and TdP, were quantified.

Synthesis and Structure-Activity Relationship (SAR)

Detailed information regarding the specific synthetic pathway for this compound and comprehensive structure-activity relationship (SAR) studies are not extensively available in the public scientific literature. This is common for compounds developed within the pharmaceutical industry where such information is often proprietary.

However, based on the chemical structure of this compound, (S)-4-[3-[ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxypropoxy]benzonitrile, and general knowledge of medicinal chemistry for Class III antiarrhythmics, some inferences can be made. The synthesis would likely involve the coupling of a substituted phenol (B47542) with an epoxide, followed by the introduction of the side chain containing the secondary amine and sulfoxide (B87167) moieties. The stereochemistry of the hydroxyl group is crucial for its activity.

SAR studies for hERG blockers generally focus on optimizing the balance between potency and selectivity while minimizing proarrhythmic risk. Key structural features that are often manipulated include the nature and length of the side chain, the type and position of substituents on the aromatic ring, and the basicity of the amine group. The goal is to identify compounds with a favorable pharmacokinetic and pharmacodynamic profile.

Conclusion

The early research and discovery of this compound provided valuable insights into the therapeutic potential and inherent risks of selective IKr blockade. The preclinical and clinical studies systematically characterized its electrophysiological effects, demonstrating a clear mechanism of action and dose-dependent prolongation of cardiac repolarization. While showing promise for the treatment of supraventricular arrhythmias, the proarrhythmic risk of Torsades de Pointes, a consequence of its potent hERG channel inhibition, ultimately limited its clinical development. The in-depth technical understanding gained from the study of this compound and similar agents has been instrumental in shaping the current strategies for the safety assessment of new chemical entities and the ongoing search for safer and more effective antiarrhythmic drugs.

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cinc.org [cinc.org]

- 4. Frequency-dependent effects of E-4031, this compound, dofetilide and tedisamil on action potential duration: no evidence for "reverse use dependent" block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Prolonged action potential duration and positive inotropy induced by the novel class III antiarrhythmic agent H 234/09 (this compound) in isolated human ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a class III antiarrhythmic agent, on supraventricular, reentrant tachycardias. This compound Paroxysmal Supraventricular Tachycardia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug-induced Torsade de Pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electropharmacologic effects and pharmacokinetics of this compound, a new class III antiarrhythmic, in patients with healed or healing myocardial infarcts and complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anaesthetized rabbit with acute atrioventricular block provides a new model for detecting drug‐induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

Almokalant's Impact on Cardiac Repolarization and Refractoriness: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almokalant (B1665250) is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This targeted action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues. Understanding the precise electrophysiological effects of this compound is paramount for its potential therapeutic applications and for assessing its proarrhythmic risk. This guide provides a comprehensive technical overview of this compound's impact on cardiac repolarization and refractoriness, detailing its quantitative effects, the experimental protocols used for their assessment, and the underlying signaling pathways.

Quantitative Effects of this compound on Cardiac Electrophysiology

The primary electrophysiological effect of this compound is the dose-dependent prolongation of cardiac repolarization. This is reflected in various parameters measured in both preclinical and clinical studies.

IKr (hERG) Channel Blockade

This compound exhibits high affinity and specificity for the IKr channel, which is encoded by the human Ether-à-go-go-Related Gene (hERG). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Species | Tissue/Cell Type | IC50 (mol/L) | Reference |

| Rabbit | Ventricular Myocytes | 5 x 10-8 | [1] |

Action Potential Duration (APD) and QT Interval Prolongation

By blocking IKr, this compound delays the repolarization phase of the cardiac action potential, leading to a measurable increase in APD and a corresponding prolongation of the QT interval on the electrocardiogram (ECG).

Table 2: Effect of this compound on Monophasic Action Potential Duration (MAPD) in Humans

| This compound Plasma Concentration (nM) | Heart Rate (beats/min) | % Increase in MAPD90 | Reference |

| ~116 | 100 | 20% | [2] |

| ~116 | 120 | 19% | [2] |

Table 3: Effect of this compound on QT Interval in Humans

| This compound Plasma Concentration (nM) | Pacing Site | Heart Rate (beats/min) | % Increase in QT Interval | Reference |

| ~124 | Atrial | 100 | 24% | [2] |

| ~124 | Atrial | 120 | 30% | [2] |

| ~118 | Right Ventricular Apex | 100 | 17% | [2] |

| ~118 | Right Ventricular Apex | 120 | 13% | [2] |

| ~118 | Right Ventricular Outflow Tract | 120 | 6% | [2] |

Table 4: Effect of Intravenous this compound on Corrected QT (QTc) Interval in Patients with Atrial Tachyarrhythmias

| Parameter | Baseline (mean ± SD) | After 30 minutes of this compound Infusion (mean ± SD) | p-value | Reference |

| QTc (ms) | 425 ± 30 | 487 ± 44 | < 0.001 | [3] |

Effective Refractory Period (ERP) Prolongation

The prolongation of the APD by this compound directly leads to an increase in the ERP, the period during which a cardiac cell is unable to respond to a new stimulus. This is a key mechanism for its antiarrhythmic effect.

Table 5: Effect of this compound on Effective Refractory Period (ERP) in Humans

| This compound Plasma Concentration (nM) | Tissue | Heart Rate (beats/min) | % Increase in ERP | p-value | Reference |

| ~119 | Atria | 100 | 18% | 0.005 | [2] |

| ~118 | Right Ventricle (apical) | 100 & 120 | 16% | < 0.00005 | [2] |

| ~118 | Right Ventricle (outflow tract) | 100 | 11% | 0.0001 | [2] |

| ~118 | Right Ventricle (outflow tract) | 120 | 11% | 0.0006 | [2] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Whole-Cell Patch Clamp for IKr Measurement

This technique is the gold standard for studying ion channel currents.

Objective: To measure the inhibitory effect of this compound on the IKr (hERG) current.

Cell Preparation:

-

Use isolated cardiac myocytes (e.g., from rabbit ventricle) or a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).

-

Prepare a single-cell suspension.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[4]

-

Internal (Pipette) Solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.[4]

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the IKr channels.

-

Repolarize the membrane to -50 mV to elicit a tail current, which is a measure of the IKr.

-

Record baseline currents and then perfuse the cell with increasing concentrations of this compound, repeating the voltage-clamp protocol at each concentration to determine the dose-dependent block.

Data Analysis:

-

Measure the peak tail current amplitude at each this compound concentration.

-

Normalize the current to the baseline (drug-free) condition.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Monophasic Action Potential (MAP) Recording

MAP recording is used to measure the duration of the action potential in intact cardiac tissue.

Objective: To assess the effect of this compound on the action potential duration at 90% repolarization (MAPD90).

Experimental Setup:

-

In human studies, a MAP catheter is typically introduced into the right ventricle via a peripheral vein.

-

In animal studies, MAP recordings can be obtained from the endocardial or epicardial surface of the heart.

Protocol:

-

Position the MAP catheter to ensure stable contact with the endocardium.

-

Pace the heart at a constant cycle length (e.g., corresponding to 100 or 120 beats/min).

-

Record baseline MAPs.

-

Administer this compound (e.g., via intravenous infusion) to achieve target plasma concentrations.

-

Continue pacing and record MAPs at steady-state drug levels.

Data Analysis:

-

Measure the MAPD90 from the MAP recordings.

-

Compare the MAPD90 values before and after this compound administration to calculate the percentage of prolongation.

Effective Refractory Period (ERP) Measurement

ERP is determined by programmed electrical stimulation.

Objective: To measure the effect of this compound on the atrial and ventricular ERP.

Protocol:

-

Introduce a pacing catheter into the cardiac chamber of interest (atrium or ventricle).

-

Deliver a train of 8 stimuli (S1) at a fixed cycle length to achieve a steady state.

-

Introduce a premature stimulus (S2) after the last S1 beat.

-

Gradually decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a propagated action potential.

-

The longest S1-S2 interval that fails to capture the myocardium is defined as the ERP.

-

Measure ERP at baseline and after the administration of this compound.

Signaling Pathways and Visualizations

This compound's Mechanism of Action

This compound's primary mechanism is the direct blockade of the IKr (hERG) potassium channel. This channel is a key component in the repolarization phase of the cardiac action potential.

Caption: this compound blocks the IKr channel, inhibiting K+ efflux and prolonging repolarization.

Regulatory Pathways of the IKr (hERG) Channel

The function of the IKr channel is modulated by intracellular signaling cascades, primarily through protein kinase A (PKA) and protein kinase C (PKC).

Caption: PKA and PKC signaling pathways regulate the activity of the IKr (hERG) channel.

Experimental Workflow for Assessing this compound's Effects

A typical experimental workflow for characterizing the electrophysiological effects of a compound like this compound involves a series of in vitro and in vivo studies.

Caption: Workflow for characterizing the electrophysiological effects of this compound.

Conclusion

This compound is a selective IKr blocker that potently prolongs cardiac repolarization and refractoriness. Its effects are well-characterized through a variety of electrophysiological techniques, providing a clear understanding of its mechanism of action. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on antiarrhythmic therapies and cardiac safety pharmacology. A thorough understanding of this compound's electrophysiological profile is essential for harnessing its therapeutic potential while mitigating the risks associated with QT prolongation.

References

- 1. Use-dependent block and use-dependent unblock of the delayed rectifier K+ current by this compound in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Ik blocker this compound exhibits class III--specific effects on the repolarization and refractoriness of the human heart: a study of healthy volunteers using right ventricular monophasic action potential recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Ikr-blocker this compound and predictors of conversion of chronic atrial tachyarrhythmias to sinus rhythm. A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Long QT Syndrome with Almokalant in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction